molecular formula C20H22F2N2O3S B2744152 2,5-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 942003-35-2

2,5-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2744152
CAS RN: 942003-35-2
M. Wt: 408.46
InChI Key: XNEWNHYEXUQEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The 2,5-difluoro substitution on the benzene ring and the isopentyl-2-oxo substitution on the tetrahydroquinoline ring would likely have significant effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the cyclic structure would all play a role .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of benzenesulfonamide derivatives, including those with tetrahydroquinoline moieties, has been a significant area of research due to their potential biological activities. For instance, Grudova et al. (2020) reported the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, emphasizing the importance of F⋯O interactions in their structural analysis (Grudova et al., 2020). Similarly, research on the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as antitumor agents highlights the diverse applications of these compounds in medicinal chemistry (Alqasoumi et al., 2010).

Biological and Pharmacological Applications

Beyond synthesis and structural elucidation, benzenesulfonamide derivatives have been explored for their biological and pharmacological potential. One study investigated the anticancer activity of novel trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety, showcasing their in vitro efficacy against various cancer cell lines and suggesting mechanisms of action through molecular docking (Al-Dosari et al., 2013). Another significant area of interest has been the inhibition of human carbonic anhydrases by sulfonamide derivatives, with research demonstrating the potent inhibitory effects of such compounds on enzyme activity, which has implications for therapeutic applications (Dudutienė et al., 2013).

Chemical Behavior and Molecular Interactions

Studies on the chemical behavior and molecular interactions of benzenesulfonamide derivatives further highlight the compound's research applications. For example, the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings were reported by Dayan et al. (2013), indicating their catalytic potential in transfer hydrogenation reactions (Dayan et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria, preventing their growth .

Future Directions

The future directions for this compound would likely depend on its intended use and its effectiveness in that role. Further studies could explore its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

2,5-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3S/c1-13(2)9-10-24-18-7-5-16(11-14(18)3-8-20(24)25)23-28(26,27)19-12-15(21)4-6-17(19)22/h4-7,11-13,23H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEWNHYEXUQEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.